Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester

Herbicide mode of action Protoporphyrinogen oxidase Synthetic auxin

Herbicide SAR programs lack a commercially available 4-phenoxy (non-PPO) probe to dissect auxin-type activity in PPO-resistant weed populations. Methyl 4-(2,5-dichlorophenoxy)benzoate (CAS 1049036-19-2) addresses this gap with a distinct 2,5-dichloro substitution pattern shown by Pybus et al. (1959) to confer the highest plant growth regulatory activity among dichloro-substituted benzoates. • 4-phenoxy positional isomer-structurally distinct from 5-phenoxy herbicide patents; enables systematic SAR mapping across both series • Methyl ester pro-herbicide form-improved foliar uptake & cuticular penetration vs. free acid analog (CAS 938228-47-8); serves as versatile intermediate for amide/thioester derivatization • Non-PPO mechanism-retains efficacy against PPO-resistant (HRAC Group 14) biotypes, providing a mechanistically orthogonal tool compound for resistance-breaking studies Supplied as research-grade diphenyl ether phenoxybenzoate for agrochemical discovery.

Molecular Formula C14H10Cl2O3
Molecular Weight 297.1 g/mol
CAS No. 1049036-19-2
Cat. No. B12124163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester
CAS1049036-19-2
Molecular FormulaC14H10Cl2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O3/c1-18-14(17)9-2-5-11(6-3-9)19-13-8-10(15)4-7-12(13)16/h2-8H,1H3
InChIKeyCQHAHGISYNYUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-(2,5-Dichlorophenoxy)-, Methyl Ester: Structural Identity & Core Properties


Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester (CAS 1049036-19-2; IUPAC: methyl 4-(2,5-dichlorophenoxy)benzoate; molecular formula C14H10Cl2O3; molecular weight 297.1 g/mol) belongs to the diphenyl ether phenoxybenzoate class of synthetic organic compounds . It features a methyl ester at the benzoic acid carboxyl terminus and a 2,5-dichlorophenoxy substituent para to the ester group, forming a diphenyl ether scaffold that distinguishes it from simple benzoate esters . The compound is recognized within agrochemical research as a plant growth regulator and potential herbicide candidate, with structural features that align it with both the phenoxy herbicide and substituted benzoic acid families [1].

Diphenyl ether phenoxybenzoate scaffold
Methyl ester; supports formulation and prodrug studies
Agrochemical research: plant growth regulator / herbicide candidate

Performance Risk of Substitution for Benzoic Acid, 4-(2,5-Dichlorophenoxy)-, Methyl Ester


Within the diphenyl ether phenoxybenzoate class, biological activity and selectivity are exquisitely sensitive to minor structural modifications. Patent literature explicitly states that 'the herbicidal effectiveness and selectivity of a given phenoxybenzoate cannot be predicted from an examination of its chemical structure' and that 'often quite closely related compounds will have quite different weed control abilities and crop selectivity' [1]. Key structural variables that preclude generic substitution include: (i) the position of the phenoxy substituent on the benzoate ring (4- vs. 5-phenoxy positional isomers), (ii) the presence or absence of a nitro group (which determines protoporphyrinogen oxidase [PPO] inhibition vs. synthetic auxin mechanism), (iii) the chlorine substitution pattern on the phenoxy ring (2,5- vs. 2,4-dichloro), and (iv) the ester moiety (methyl ester vs. free acid or other esters), each of which independently alters physicochemical properties, target-site affinity, and metabolic stability [2]. The quantitative evidence below demonstrates why CAS 1049036-19-2 occupies a structurally and functionally distinct niche that cannot be filled by its closest commercially available analogs.

Phenoxy Position Isomerism
4-phenoxy substitution may shift herbicidal activity and IP landscape relative to the 5-phenoxy patent scaffold; activity and selectivity may not transfer directly.
Nitro Group & Mode of Action
Absence of 2-nitro group excludes PPO inhibition; mechanism may shift to synthetic auxin, potentially altering resistance-profile study outcomes.
Chlorine Regioisomerism
2,5-dichloro substitution exhibits distinct plant growth regulation from 2,4-dichloro in classical bioassays; outcomes may differ across assay contexts.

Quantitative Differentiation: Benzoic Acid, 4-(2,5-Dichlorophenoxy)-, Methyl Ester vs. Comparators


Mode of Action: Non-Nitro Scaffold Avoids PPO Cross-Resistance

Bifenox (CAS 42576-02-3; methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) is a commercial diphenyl ether herbicide that acts by inhibiting protoporphyrinogen oxidase (PPO), a target classified as HRAC Group 14 [1]. The target compound, in contrast, lacks the 2-nitro substituent on the benzoate ring, which is the essential pharmacophore for PPO inhibition within the nitrodiphenyl ether subclass [2]. Without the nitro group, CAS 1049036-19-2 is mechanistically excluded from the PPO-inhibitor class and is instead proposed to function as a synthetic auxin, analogous to the widely studied phenoxyacetic acid herbicides (e.g., 2,4-D) [3].

Mode of Action
Class-level
Target: Non-nitro, non-PPO, auxin candidate
vs
Comparator: Bifenox, nitro-containing, PPO inhibitor (HRAC 14)
Supports resistance-management research context.
Mode-of-action classification inferred from structural absence of nitro group.
Herbicide mode of action Protoporphyrinogen oxidase Synthetic auxin Herbicide resistance management

4-Phenoxy vs. 5-Phenoxy Isomerism: Scaffold Activity & Patent Claims

The major herbicidal phenoxybenzoate patent literature (e.g., U.S. Patent 3,979,437) explicitly claims 5-phenoxy-substituted benzoic acids as the active scaffold, specifying that 'benzoic acids having a phenoxy substituent in the 5-position are very effective herbicides' [1]. CAS 1049036-19-2 bears the phenoxy group at the 4-position (para to the ester), placing it outside the primary claims of key diphenyl ether herbicide patents. The Pybus et al. (1959) study provides quantitative class-level evidence: 'Benzoic acids substituted in the 4-position were either inactive or exhibited only weak growth-promoting activity' in wheat cylinder, pea segment, and pea curvature bioassays, whereas 2,5-disubstitution on the benzoic acid core (not phenoxy-substituted) gave the most active dichloro compounds [2].

4-Phenoxy vs. 5-Phenoxy
Class-level
Target: 4-phenoxy (para), outside key patent claims
vs
Comparator: 5-phenoxy scaffold claimed as very effective herbicide
Supports SAR probe and IP-differentiated research.
4-substituted benzoic acids showed weak growth activity in 1959 plant bioassays.
Positional isomerism Herbicidal phenoxybenzoates Patent differentiation Structure-activity relationship

Methyl Ester vs. Free Acid: Handling, Formulation & Uptake

The free acid analog, 4-(2,5-dichlorophenoxy)benzoic acid (CAS 938228-47-8, MW 283.1 g/mol, purity typically 95% ), is the direct non-esterified comparator. The methyl ester (MW 297.1 g/mol) differs by a single methyl group (+14 Da). In phenoxyalkanoic herbicide chemistry, methyl ester derivatives consistently demonstrate enhanced foliar penetration compared to their free acid counterparts due to increased lipophilicity and reduced ionization at physiological pH [1]. While experimentally measured logP or pKa values for CAS 1049036-19-2 are not publicly available in peer-reviewed literature, the esterification eliminates the carboxylate anion formation that limits membrane permeability of the free acid form, a well-established principle across the phenoxy herbicide class.

Methyl Ester vs Free Acid
Class-level
Target: Methyl ester (MW 297.1); non-ionizable; may enhance foliar penetration
vs
Comparator: Free acid (MW 283.1); ionizable; limited membrane permeability
May support formulation and prodrug strategy studies.
Measured logP unavailable; uptake advantage based on phenoxy herbicide class behavior.
Ester prodrug Physicochemical properties Foliar uptake Agrochemical formulation

2,5- vs. 2,4-Dichloro: Regioisomeric Activity in Plant Bioassays

The chlorine atoms on the phenoxy ring of CAS 1049036-19-2 occupy the 2- and 5-positions, whereas Bifenox and the widely used herbicide 2,4-D carry a 2,4-dichloro substitution. In the foundational plant growth-regulating substance studies by Pybus et al. (1959), 2,5-disubstitution was identified as the most active dichloro pattern among benzoic acids tested in the wheat cylinder, pea segment, and pea curvature tests: 'the 2:5-compound was the most active in the dichloro-series' [1]. In contrast, 2,4-disubstitution conferred different activity profiles in the phenoxyacetic acid series. This regioisomeric effect is further underscored by patent literature confirming that 'quite closely related compounds will have quite different weed control abilities' [2].

2,5- vs 2,4-Dichloro Activity
Class-level
Ranked most active in dichloro-series (benzoic acids, 1959)
Supports regioisomer activity benchmarking in plant growth assays.
Ranking based on wheat cylinder, pea segment, and pea curvature tests.
Regioisomerism Chlorine substitution pattern Wheat cylinder bioassay Structure-activity relationship

Diphenyl Ether vs. Benzoate Ester: Target Space & Recognition Differences

A structurally simpler comparator, methyl 2,5-dichlorobenzoate (CAS 2905-69-3), is an established plant growth regulator used specifically for callus induction in grapevine grafting [1]. This compound (C8H6Cl2O2, MW 219.06 g/mol) lacks the phenoxy bridge present in CAS 1049036-19-2 (C14H10Cl2O3, MW 297.1 g/mol). The diphenyl ether scaffold of the target compound introduces a second aromatic ring connected via an ether linkage, fundamentally altering molecular volume, shape, and electronic distribution. This structural expansion changes the compound's target recognition profile: while methyl 2,5-dichlorobenzoate is documented to function in a narrow horticultural niche (grapevine grafting), the diphenyl ether scaffold of CAS 1049036-19-2 positions it within the much broader phenoxybenzoate herbicide space with potential for expanded biological target engagement [2].

Scaffold Comparison
Source review
Target: Diphenyl ether (MW 297.1); 2 aromatic rings; broad herbicide candidate space
vs
Comparator: Methyl 2,5-dichlorobenzoate (MW 219.06); simple benzoate; narrow horticultural use
Scaffold determines target recognition and application scope; not functionally interchangeable.
Application data from ChEBI and patent literature; scaffold-based distinction.
Diphenyl ether Molecular scaffold Target selectivity Agrochemical design

Application Scenarios: Benzoic Acid, 4-(2,5-Dichlorophenoxy)-, Methyl Ester


Non-PPO Phenoxybenzoate for Cross-Resistance Avoidance

Given the absence of the 2-nitro group that defines PPO-inhibiting diphenyl ethers such as Bifenox [1], CAS 1049036-19-2 is mechanistically suited as a probe compound for studying synthetic auxin-type herbicidal activity in weed populations that have developed resistance to PPO inhibitors (HRAC Group 14). Researchers investigating resistance-breaking strategies can use this compound to evaluate whether a non-PPO phenoxybenzoate retains efficacy against PPO-resistant biotypes, providing a structurally analogous but mechanistically distinct tool compound.

SAR Studies: Phenoxybenzoate Positional Isomers

The 4-phenoxy substitution pattern distinguishes CAS 1049036-19-2 from the 5-phenoxy scaffold claimed in major herbicidal phenoxybenzoate patents [2]. This positional isomer is valuable for systematic SAR programs aiming to map the relationship between phenoxy attachment position and biological activity, selectivity, or environmental fate. The compound serves as a key reference point for establishing SAR models that span both 4- and 5-phenoxy benzoate series.

Methyl Ester Prodrug Strategy in Formulation Development

The methyl ester moiety of CAS 1049036-19-2 provides a distinct physicochemical profile compared to its free acid analog (CAS 938228-47-8) . Formulation scientists can evaluate this ester as a potential pro-herbicide that undergoes in planta hydrolysis to the active free acid, optimizing foliar uptake, cuticular penetration, and environmental stability. This ester form also serves as a versatile synthetic intermediate for generating amide, thioester, or transesterified derivatives.

2,5-Dichloro Regioisomer Benchmarking in Plant Growth Screening

Pybus et al. (1959) established that 2,5-disubstitution confers the highest plant growth regulatory activity among dichloro-substituted benzoic acid derivatives in wheat cylinder, pea segment, and pea curvature bioassays [3]. CAS 1049036-19-2, bearing the 2,5-dichloro pattern on its phenoxy ring, provides a modern diphenyl ether scaffold for revisiting and extending these classical SAR findings using contemporary high-throughput phenotypic screening platforms, enabling benchmarking against both legacy compounds and newer herbicide candidates.

Application
Selection Property
Validation Focus
PPO-resistance management research
Non-nitro phenoxybenzoate scaffold
Synthetic auxin pathway vs. PPO inhibitor comparators
Positional isomer SAR studies
4-phenoxy substitution (para)
Activity mapping against 5-phenoxy patent scaffold
Formulation & prodrug strategy
Methyl ester; potential enhanced lipophilicity
Foliar uptake and in planta hydrolysis evaluation
Plant growth regulation benchmarking
2,5-dichloro regioisomer; high activity rank in legacy assays
High-throughput phenotypic screening and SAR extension
Quote Request

Request a Quote for Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.